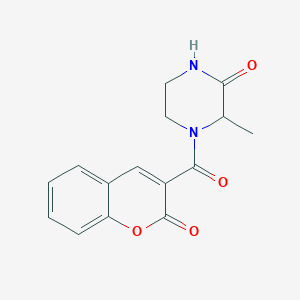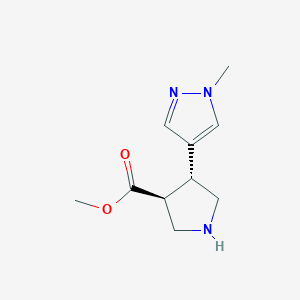
3-méthyl-4-(2-oxo-2H-chromène-3-carbonyl)pipérazine-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The unique structure of 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one makes it an interesting subject for various scientific research applications.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant and antimicrobial properties . In medicine, it is being investigated for its potential use as an anti-cancer agent . Industrial applications include its use in the production of perfumes and fabric conditioners due to its pleasant aroma .
Mécanisme D'action
Target of Action
Chromene derivatives, a structural component of this compound, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Many chromene derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Chromene derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Chromene derivatives have been shown to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticancer, and neuroprotective effects .
Analyse Biochimique
Biochemical Properties
Coumarin derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the coumarin derivative.
Cellular Effects
Coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Méthodes De Préparation
The synthesis of 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various coumarin derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one can be compared with other coumarin derivatives such as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and 7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one lies in its specific combination of a piperazin-2-one moiety with a chromene core, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-methyl-4-(2-oxochromene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-13(18)16-6-7-17(9)14(19)11-8-10-4-2-3-5-12(10)21-15(11)20/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLIEFFLRYWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-1-methyl-N-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B2535961.png)

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)


![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

![3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2535969.png)


![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)


![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)
